molecular formula C10HF17 B8017318 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodec-1-yne CAS No. 55009-88-6

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodec-1-yne

Cat. No.: B8017318
CAS No.: 55009-88-6
M. Wt: 444.09 g/mol
InChI Key: MPHNQMXBZMOYGA-UHFFFAOYSA-N
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Description

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodec-1-yne is a fluorinated alkyne compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. This compound is of interest in various fields due to its high thermal stability, chemical resistance, and unique reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodec-1-yne typically involves the fluorination of dec-1-yne. One common method is the direct fluorination using elemental fluorine under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine gas.

Industrial Production Methods

Industrial production of this compound may involve the use of specialized fluorination agents and reactors designed to handle the exothermic nature of fluorination reactions. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodec-1-yne undergoes various types of chemical reactions, including:

    Substitution Reactions: Due to the presence of multiple fluorine atoms, it can participate in nucleophilic substitution reactions.

    Addition Reactions: The alkyne group allows for addition reactions, such as hydrogenation and halogenation.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide (NaNH2) in liquid ammonia.

    Hydrogenation: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenation of the alkyne group results in the formation of a fluorinated alkane.

Scientific Research Applications

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodec-1-yne has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex fluorinated compounds.

    Biology: Investigated for its potential use in bioimaging due to its unique fluorine content.

    Medicine: Explored for its potential in drug delivery systems and as a contrast agent in medical imaging.

    Industry: Utilized in the production of high-performance materials, such as coatings and lubricants, due to its chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodec-1-yne involves its interaction with molecular targets through its fluorinated alkyne group. The fluorine atoms enhance its reactivity and stability, allowing it to participate in various chemical processes. The specific pathways and molecular targets depend on the application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanethiol
  • 1-decanol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,-heptadecafluoro

Uniqueness

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodec-1-yne is unique due to its alkyne group, which provides distinct reactivity compared to other fluorinated compounds. This makes it particularly useful in applications requiring specific chemical transformations that are not possible with other similar compounds.

Properties

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodec-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10HF17/c1-2-3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPHNQMXBZMOYGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10HF17
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80505826
Record name 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodec-1-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55009-88-6
Record name 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55009-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodec-1-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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